molecular formula C9H9BrFNO2 B8156686 3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide

3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide

Cat. No.: B8156686
M. Wt: 262.08 g/mol
InChI Key: SSXGBMBJKKVHDT-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy substituents on the benzene ring, along with a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a methoxy-substituted benzamide. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: Researchers use it to study the interactions of halogenated benzamides with biological targets, providing insights into their mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
  • 3-Bromo-2-fluoro-5-nitrobenzoic acid
  • N-Methylbenzamide

Uniqueness

3-Bromo-5-fluoro-4-methoxy-N-methylbenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its reactivity and interactions with biological targets. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-3-6(10)8(14-2)7(11)4-5/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXGBMBJKKVHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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